2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
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Overview
Description
2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a thiazole ring and a triazole ring, making it a versatile scaffold for the development of various bioactive molecules .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent analgesic and anti-inflammatory activities , suggesting that they may target enzymes involved in pain and inflammation pathways, such as cyclooxygenase (COX) isoforms .
Mode of Action
Based on its structural similarity to other thiazolo[3,2-b][1,2,4]triazole derivatives, it can be hypothesized that it interacts with its targets, possibly leading to the inhibition of key enzymes in pain and inflammation pathways .
Biochemical Pathways
Given its reported analgesic and anti-inflammatory activities , it can be inferred that it may affect pathways related to pain and inflammation, possibly through the inhibition of COX enzymes .
Result of Action
Based on its reported analgesic and anti-inflammatory activities , it can be inferred that it may lead to the reduction of pain and inflammation at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate. This reaction is usually carried out in acetone at room temperature . The resulting thioethers can then be cyclized to form the thiazolo[3,2-b][1,2,4]triazole core under acidic conditions using sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ethanamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole-6(5H)-one: Known for its analgesic and anti-inflammatory activities.
Thiazolo[3,2-b][1,2,4]triazole-5-thione: Exhibits antimicrobial and antifungal properties.
Uniqueness
2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine stands out due to its versatile reactivity and broad spectrum of biological activities. Its unique structure allows for the development of derivatives with enhanced potency and selectivity for various therapeutic targets .
Properties
IUPAC Name |
2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c7-2-1-5-3-11-6-8-4-9-10(5)6/h3-4H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICHPQURIHVJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)S1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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